![molecular formula C23H16N2O2 B2797586 17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 19392-46-2](/img/structure/B2797586.png)
17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione” is also known as Abiraterone . It is a potent, irreversible, and selective inhibitor of 17 αhydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis .
Synthesis Analysis
The synthesis of Abiraterone involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis
Abiraterone has the molecular formula C24H31NO and a molecular weight of 349.509 . It is a 3β-sterol that is androsta-5,16-dien-3β-ol substituted at position 17 by a 3-pyridyl group .Chemical Reactions Analysis
Abiraterone is a potent, irreversible, and selective inhibitor of 17 αhydroxylase/C17,20-lyase (CYP17), an enzyme expressed in testicular, adrenal, and prostatic tumour tissues, to regulate androgen biosynthesis . It is used for the treatment of metastatic castration-resistant prostate cancer .Physical And Chemical Properties Analysis
Abiraterone has a molecular weight of 391.55 and a density of 1.14±0.1 g/cm3 (Predicted) . It has a melting point of 227-228 °C (Solv: toluene (108-88-3)) .科学的研究の応用
Computational Analysis and Crystal Structure
Computational calculations and crystal structure analysis of similar anthracene-based Diels-Alder adducts have been conducted. Studies like these typically involve comparing density functional theory (DFT) optimized geometries to solid-state crystal structures. This approach helps to understand the intermolecular interactions and the accuracy of computational predictions, especially in complex organic compounds like the one (Hillman, Tanski, & Roberts, 2020).
Synthesis and Structure of Macrocycles
The synthesis of pyridine-containing macrocycles and their metal complexes have been explored. Such macrocycles, which include structural elements similar to the compound , can bind various metals, influencing their electronic and structural properties. The crystal structure of these macrocycles, when combined with metals, provides insight into the potential applications of similar compounds in areas like catalysis or material science (Alcock, Balakrishnan, Moore, & Pike, 1987).
Application in Ion-Selective Electrodes
Pyridine-based macrocycles containing nitrogen, oxygen, and sulfur have been studied for their use as ion-selective electrodes. The crystal structures of these compounds give insights into their potential for selective ion transport, which is crucial in sensor technology and separation processes (Casabó, Escriche, Alegret, Jaime, Pérez-Jiménez, Rius, Molins, Miravitlles, Teixidor, & Mestres, 1991).
Chemical Synthesis and Potential Applications
The reaction of pyridine derivatives with other compounds to produce tricyclic adducts indicates the potential for chemical synthesis in creating new compounds with unique properties. This process may lead to the development of new materials or pharmaceuticals (Obrech, Schönholzer, Jenny, Prewo, & Heimgartner, 1988).
将来の方向性
The development of new methods for the synthesis of Abiraterone which allow to obtain the target products in one synthetic stage with high yields is an urgent task . The use of microwave-assisted organic reactions using dry media has been suggested as a potential method due to its simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .
作用機序
Target of Action
The primary target of this compound is the enzyme 17α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in the testes, adrenal glands, and prostate tumor tissues and is essential for the biosynthesis of androgens .
Mode of Action
The compound acts as an androgen synthesis inhibitor, capable of inhibiting CYP17 . It is converted into its active form in the body, which then binds to CYP17 and inhibits its activity . This prevents the conversion of pregnenolone and progesterone to their respective 17α-hydroxy derivatives .
Biochemical Pathways
By inhibiting CYP17, the compound disrupts the androgen biosynthesis pathway. This leads to a decrease in the production of androgens in the testes, adrenal glands, and prostate tumor tissues . As a result, the growth of prostate cancer cells, which requires androgens, is inhibited .
Result of Action
The inhibition of androgen production results in the suppression of prostate cancer cell growth . This is because these cells require androgens for their growth . Therefore, the compound has potential therapeutic effects in the treatment of prostate cancer .
特性
IUPAC Name |
17-pyridin-3-yl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c26-22-20-18-14-7-1-2-8-15(14)19(17-10-4-3-9-16(17)18)21(20)23(27)25(22)13-6-5-11-24-12-13/h1-12,18-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUBZRGDLLXHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CN=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S,2R)-2-Hydroxycyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797504.png)
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)
![N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2797506.png)
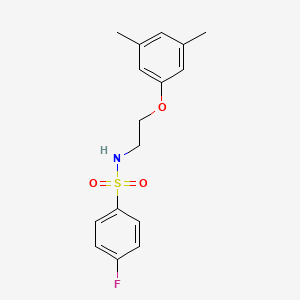

![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)
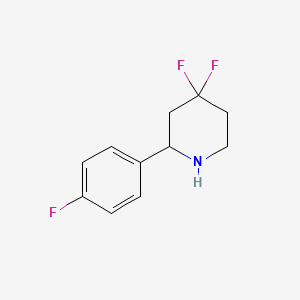
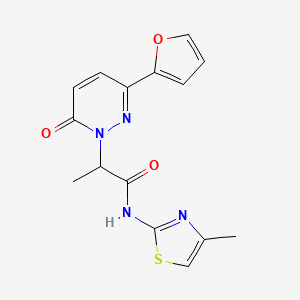

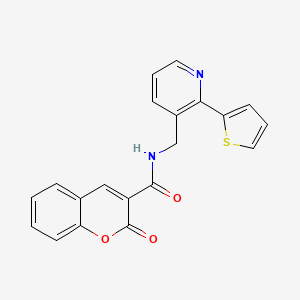
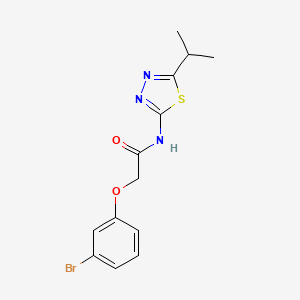
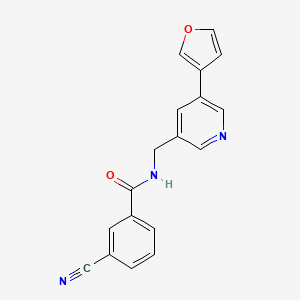
![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)
![2-Cyclopentyl-1-oxo-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2797525.png)